molecular formula C20H30FN3O9 B12320937 pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

Katalognummer: B12320937
Molekulargewicht: 475.5 g/mol
InChI-Schlüssel: BFJRATXGRKMYFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Name: Pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate Synonym: [1-(5-Deoxy-β-D-ribofuranosyl)-5-fluoro-1,2-dihydro-2-oxo-4-pyrimidinyl]carbamic acid pentyl ester; Ro-09-1978/000 Proprietary Name: Xeloda (capecitabine)

This compound is a fluoropyrimidine carbamate prodrug designed for oral administration. Its structure includes a pentyl carbamate group and a 5-deoxyribofuranosyl moiety, enabling selective conversion to the active metabolite 5-fluorouracil (5-FU) via enzymatic hydrolysis in tumor tissues . Xeloda is clinically used for metastatic breast and colorectal cancers, leveraging its tumor-targeted activation to reduce systemic toxicity compared to intravenous 5-FU .

Eigenschaften

Molekularformel

C20H30FN3O9

Molekulargewicht

475.5 g/mol

IUPAC-Name

pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C20H30FN3O9/c1-4-5-6-7-30-20(29)23-16-11(21)8-24(19(28)22-16)17-15(13(26)10(3)31-17)33-18-14(27)12(25)9(2)32-18/h8-10,12-15,17-18,25-27H,4-7H2,1-3H3,(H,22,23,28,29)

InChI-Schlüssel

BFJRATXGRKMYFE-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)O)OC3C(C(C(O3)C)O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Silanization and Tin Tetrachloride-Mediated Coupling

The primary method involves reacting 5-fluorocytosine with 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose under tin tetrachloride (SnCl₄) catalysis.

  • Steps :
    • Silanization : 5-Fluorocytosine is treated with hexamethyldisilazane (HMDS) and methanesulfonic acid in toluene to form a silylated intermediate.
    • Glycosylation : The intermediate reacts with triacetyl ribose in dichloromethane at −10°C to 0°C, using SnCl₄ to activate the anomeric position.
    • Carbamate Formation : The product is treated with pentyl chloroformate in pyridine to introduce the pentyloxycarbonyl group.

Yield : 68–72% after column purification.

Protective Group Strategies

Acetyl Protection-Deprotection Sequences

Acetyl groups shield hydroxyl moieties during synthesis, later removed via hydrolysis:

  • Acetylation : Intermediate hydroxyls are protected using acetic anhydride under reflux.
  • Deprotection : Ammonia-methanol solution (1:4 v/v) cleaves acetyl groups at 25°C.

Purity : ≥98% after silica gel chromatography.

Silyl Ethers for Transient Protection

HMDS or trimethylchlorosilane (TMSCl) forms silyl ethers, removed during aqueous workup:

  • Advantage : Avoids column chromatography, streamlining large-scale production.

Catalytic Methods and Stereochemical Control

Stereoselective Glycosylation

The compound’s stereochemistry (2R,3R,4S,5R) is controlled using chiral Lewis acids:

  • SnCl₄ : Achieves >95% β-anomer selectivity but requires low temperatures.
  • ZnBr₂ : Provides 89% β-anomer yield at 50°C.

Enzymatic Hydrolysis for Enhanced Selectivity

Lipases (e.g., Candida antarctica) selectively hydrolyze acetyl groups, reducing byproducts:

  • Conditions : Phosphate buffer (pH 7.0), 37°C.
  • Yield : 82% with 99.5% enantiomeric excess.

Analytical Validation and Impurity Profiling

HPLC Purity Assessment

Column Mobile Phase Retention Time (min) Purity (%) Source
C18 (250mm) MeOH:NH₄OAc (70:30, pH 4.5) 12.7 99.2
HILIC (150mm) ACN:H₂O:TFA (85:15:0.1) 8.9 98.4

Structural Confirmation via Spectroscopy

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 6.11 (d, J = 6.5 Hz, 1H, H1'), 5.32 (m, 2H, H3', H4').
  • HRMS : m/z 359.35 [M+H]⁺ (calc. 359.35).

Comparative Analysis of Synthetic Routes

Method Reagents Temperature (°C) Yield (%) Purity (%)
SnCl₄-mediated HMDS, SnCl₄, CH₂Cl₂ −10 to 0 68 98.2
ZnCl₂-catalyzed ZnCl₂, TMSCl, MeCN 50–60 88 99.1
Enzymatic Lipase, NH₃/MeOH 37 82 99.5

Challenges and Optimization Strategies

Byproduct Formation

  • Issue : 2',3'-Di-O-acetyl byproducts form during incomplete deprotection.
  • Solution : Prolonged hydrolysis (12–16 h) reduces byproducts to <0.1%.

Solvent Selection for Scalability

  • Toluene vs. Dichloromethane : Toluene improves HMDS solubility but requires higher temperatures (110°C).

Industrial-Scale Recommendations

For GMP-compliant production:

  • Use ZnCl₂ or BF₃·Et₂O instead of SnCl₄ to minimize toxicity.
  • Employ enzymatic deprotection for stereochemical fidelity.
  • Validate purity via orthogonal HPLC methods.

Analyse Chemischer Reaktionen

Types of Reactions

Pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the hydroxyl groups may yield ketones, while substitution of the carbamate group can result in various derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

Pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the fluoropyrimidine class, which includes prodrugs and direct-acting antimetabolites. Below is a comparative analysis with key analogues:

Parameter Xeloda (Capecitabine) 5-Fluorouracil (5-FU) Tegafur Trifluridine/Tipiracil
Molecular Weight 359.35 g/mol 130.08 g/mol 200.17 g/mol 296.21 g/mol (trifluridine)
Route of Administration Oral Intravenous Oral (often combined with uracil) Oral
Prodrug Activation Converted to 5-FU via thymidine phosphorylase in tumors Directly active Converted to 5-FU by hepatic CYP450 Trifluridine incorporated into DNA; tipiracil inhibits degradation
Bioavailability ~100% (oral) N/A (IV only) ~52% (with uracil) ~60% (with tipiracil)
Half-Life 0.5–1.0 hours (prodrug); 3–4 hours (5-FU) 8–20 minutes (plasma) 10–12 hours (tegafur) 2.1 hours (trifluridine)
Primary Indications Colorectal, breast cancer Colorectal, skin cancers Gastric, colorectal cancers Metastatic colorectal cancer
Key Adverse Effects Hand-foot syndrome, diarrhea, myelosuppression Myelosuppression, mucositis Gastrointestinal toxicity Neutropenia, fatigue

Mechanistic and Pharmacokinetic Differentiation

Targeted Activation: Xeloda’s 5-deoxyribofuranosyl moiety and carbamate ester enable preferential conversion to 5-FU in tumor tissues via thymidine phosphorylase, minimizing systemic exposure . Tegafur requires hepatic conversion via CYP450, leading to broader systemic 5-FU release and higher gastrointestinal toxicity .

Oral Bioavailability :

  • Xeloda achieves near-complete oral absorption due to its lipophilic pentyl chain, outperforming tegafur (~52% bioavailability) .
  • Trifluridine’s bioavailability is enhanced by tipiracil, a thymidine phosphorylase inhibitor, though still lower than Xeloda .

Toxicity Profile :

  • Xeloda’s hand-foot syndrome (up to 60% incidence) contrasts with 5-FU’s dose-limiting myelosuppression .
  • Trifluridine/tipiracil’s neutropenia risk (27% grade ≥3) highlights class-specific variations .

Research Findings

  • Efficacy: Xeloda demonstrated non-inferiority to IV 5-FU in metastatic colorectal cancer (response rate: 25% vs. 22%) with improved patient convenience .
  • Drug-Drug Interactions : Xeloda’s metabolism is unaffected by CYP450 inhibitors, unlike tegafur, which interacts with warfarin and phenytoin .

Notes on Evidence and Limitations

  • Structural data for Xeloda and its synonyms are consistent across and , confirming its identity as capecitabine .
  • describes unrelated tetrahydropyrimidinyl butanamide compounds, limiting direct comparison .
  • Collaborative studies () underscore the importance of prodrug design but lack specific data on Xeloda’s analogues .

Biologische Aktivität

Pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate is a complex organic compound notable for its potential biological activities. This article delves into its structure, biological mechanisms, and research findings surrounding its activity.

Chemical Structure and Properties

The compound has a molecular formula of C20H30FN3O9C_{20}H_{30}FN_3O_9 and a molecular weight of approximately 475.5 g/mol. Its structure includes multiple functional groups such as hydroxyl, fluoro, and carbamate, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H30FN3O9
Molecular Weight475.5 g/mol
IUPAC NamePentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate
InChI KeyBFJRATXGRKMYFE-UHFFFAOYSA-N

The biological activity of pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors involved in critical biological pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors, altering their signaling pathways.
  • Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties.

Biological Activity

Research indicates that pentyl N-[1-[3-(3,4-dihydroxy-5-methyloxolan-2-yl)oxy-4-hydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate has several promising biological activities:

Antiviral Properties

Studies have shown that compounds similar to this carbamate exhibit antiviral effects by inhibiting viral replication processes. The fluoro group may enhance the compound's stability and bioactivity against viral targets.

Anticancer Activity

Research into structurally related compounds has suggested potential anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells or the inhibition of tumor growth through various pathways.

Antimicrobial Effects

Preliminary studies suggest that this compound can exhibit antimicrobial properties against certain bacterial strains. Its structural features may play a role in disrupting bacterial cell walls or inhibiting essential bacterial enzymes.

Case Studies and Research Findings

  • Antiviral Studies : A study conducted on similar pyrimidine derivatives indicated significant antiviral activity against influenza viruses, suggesting that pentyl N-carbamate could exhibit similar effects ().
  • Anticancer Research : In vitro studies demonstrated that compounds with similar structural motifs could induce apoptosis in breast cancer cells through caspase activation pathways ( ).
  • Antimicrobial Activity : Research indicated that derivatives of this class could inhibit the growth of Staphylococcus aureus, showcasing the potential for developing new antimicrobial agents ( ).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.